PIM Kinase Inhibition vs. Closest Structural Analog (Cross-Study Inference)
A compound structurally similar to the target molecule, N-{(1-(pyrimidin-2-yl)piperidin-4-yl)methyl}cyclopropanesulfonamide, was identified as a potent inhibitor of PIM kinases. In a BindingDB entry (BDBM104165) from a US patent, this analog exhibited an IC50 of 22 nM against PIM-2 and 0.75 nM against PIM-1 [1]. The target compound shares the identical pyrimidinylpiperidine-methyl scaffold but replaces the cyclopropanesulfonamide with a thiophene-acetamide group. While this does not constitute a direct head-to-head comparison, it strongly implies that the target compound's distinct pharmacophore will likely result in a different kinase selectivity profile and potency, making it non-interchangeable with the PIM inhibitor analog. No quantitative kinase inhibition data for the target compound itself are available.
| Evidence Dimension | PIM kinase inhibitory activity |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | N-{(1-(pyrimidin-2-yl)piperidin-4-yl)methyl}cyclopropanesulfonamide (IC50 PIM-2: 22 nM; PIM-1: 0.75 nM) |
| Quantified Difference | Cannot be calculated |
| Conditions | Biochemical kinase assay (BindingDB entry BDBM104165; US8575145) |
Why This Matters
This demonstrates that even a single functional group change on the core scaffold can shift potency from sub-nanomolar to nanomolar range, highlighting the risk of unqualified analog substitution.
- [1] BindingDB. Entry BDBM104165: US8575145, 42. IC50 data for PIM-1 and PIM-2. View Source
